molecular formula C15H11BrN4O3S B2419390 6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537016-84-5

6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2419390
CAS No.: 537016-84-5
M. Wt: 407.24
InChI Key: NGVOGGCQZJHWMM-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H11BrN4O3S and its molecular weight is 407.24. The purity is usually 95%.
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Biological Activity

The compound 6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule with potential biological activities. Its structure features a combination of a bromofuran moiety and a triazole-thiadiazole framework, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and triazole have shown effectiveness against various bacterial strains. A study on related compounds demonstrated that they could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 6 mg/ml for effective compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing the triazole ring have been investigated for their anticancer activities. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. Specific studies on related triazolo-thiadiazole compounds revealed IC50 values indicating potent cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, the inhibition of firefly luciferase (EC 1.13.12.7) has been studied in related compounds, showcasing their ability to interfere with enzymatic activity at micromolar concentrations . This property suggests that the compound may serve as a lead for developing new inhibitors targeting specific enzymes involved in disease pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against biofilms formed by Pseudomonas aeruginosa and Candida albicans. The results indicated that compounds similar to the target molecule exhibited significant inhibition of biofilm formation at concentrations as low as 10 µM, highlighting their potential in treating infections associated with biofilms .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of triazolo-thiadiazoles were tested against breast cancer cell lines. The study found that these compounds caused a dose-dependent decrease in cell viability, with some exhibiting IC50 values below 10 µM. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Research Findings Summary Table

Activity Type Compound Type Target Organism/Cell Line IC50/MIC Values Mechanism
AntimicrobialThiadiazole DerivativesE. coli, S. aureus6 mg/mlBiofilm inhibition
AnticancerTriazolo-ThiadiazolesBreast cancer cell lines<10 µMInduction of apoptosis
Enzyme InhibitionTriazolo-ThiadiazolesFirefly luciferase10 µMCompetitive inhibition

Properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O3S/c1-21-9-4-3-8(7-11(9)22-2)13-17-18-15-20(13)19-14(24-15)10-5-6-12(16)23-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVOGGCQZJHWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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